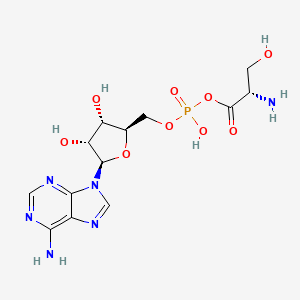

(L-Seryl)adenylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N6O9P |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12+/m0/s1 |

InChI Key |

UVSYURUCZPPUQD-MACXSXHHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |

Synonyms |

L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |

Origin of Product |

United States |

Enzymatic Formation of L Seryl Adenylate by Seryl Trna Synthetases

Nucleophilic Attack and In-Line Displacement Reaction

The core of the catalytic mechanism involves a nucleophilic attack by the carboxyl group of L-serine on the α-phosphate of ATP. capes.gov.brnih.gov This is facilitated by the specific positioning of the substrates within the enzyme's active site. Structural studies have revealed that ATP adopts a bent conformation, which, along with the precise orientation of the serine molecule, is consistent with an in-line displacement mechanism. capes.gov.brnih.gov This geometry ensures that the attacking carboxylate is perfectly aligned to displace the pyrophosphate group from the ATP molecule. Molecular dynamics simulations suggest that key residues, such as Arg349 in Methanopyrus kandleri SerRS, anchor both serine and ATP in a hydrogen-bonded arrangement that is crucial for this nucleophilic attack. acs.org

Molecular Interactions and Structural Biology of L Seryl Adenylate Complexes

Enzyme-Ligand Interactions within Seryl-tRNA Synthetase Active Sites

The active site of seryl-tRNA synthetase is a highly specialized environment that facilitates the precise binding and activation of its substrates, L-serine and ATP, to form (L-Seryl)adenylate. nih.govcapes.gov.br This process is orchestrated by a complex network of interactions.

The stability of the this compound intermediate within the SerRS active site is maintained by a dense network of hydrogen bonds and specific hydrophobic interactions. In Thermus thermophilus SerRS, the seryl moiety is recognized through hydrogen bonds with residues such as Thr252, Glu254, Glu306, and Thr406. nih.govtandfonline.com The hydroxyl group of the serine ligand, a key recognition feature, forms hydrogen bonds with residues like Glu279 and Thr380. researchgate.net

The binding of substrates and the formation of this compound induce significant conformational changes in the seryl-tRNA synthetase enzyme. nih.govsrce.hr In Thermus thermophilus SerRS, the binding of ATP or seryl adenylate leads to the stabilization of a loop in motif 2, which is crucial for subsequent interaction with the tRNA acceptor stem. oup.comrcsb.org This suggests that the formation of the adenylate pre-orders the active site for the second step of the aminoacylation reaction. oup.com

A remarkable long-range conformational change is observed in human SerRS upon binding of a seryl-adenylate (B1675329) analog. nih.gov This binding event in the catalytic domain, which is part of the adenylation domain (AD), triggers a significant conformational shift in the tRNA binding domain (TBD), even though it is located approximately 70 Å away. nih.gov This induced change also leads to the ordering of two insertion sequences that are disordered in the free enzyme. nih.gov Such conformational changes are not as pronounced in SerRS from lower eukaryotes, bacteria, or archaea, suggesting a unique regulatory mechanism in higher eukaryotes. nih.gov In some cases, these conformational shifts can be influenced by interactions with other proteins, such as peroxin Pex21p in yeast, which can modulate tRNA binding and serylation. mdpi.com

Hydrogen Bonding Networks and Hydrophobic Contacts

Structural Analysis of Enzyme-Intermediate Complexes

High-resolution structural studies have been instrumental in elucidating the atomic details of the interaction between seryl-tRNA synthetase and the this compound intermediate.

X-ray crystallography has provided detailed snapshots of SerRS in complex with stable analogs of this compound, such as 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) and seryl-hydroxamate-AMP. nih.gov Crystal structures of Thermus thermophilus SerRS with these analogs revealed that they bind in a deep hydrophilic cleft within the catalytic domain. nih.govebi.ac.ukebi.ac.uk The binding is mediated by interactions from four distinct regions of the primary sequence, including the conserved motifs 2 and 3 characteristic of class II aminoacyl-tRNA synthetases. nih.govsrce.hr

These structures show that the enzyme specifically recognizes the serine side chain while utilizing a set of interactions for the adenylate moiety that are likely conserved across other class II synthetases. nih.gov For example, the structure of human SerRS in complex with Ser-SA was solved at 2.9-Å resolution, providing insights into the unique conformational changes specific to higher eukaryotes. nih.gov Similarly, the crystal structure of mammalian mitochondrial SerRS from Bos taurus in complex with seryl adenylate was determined at a very high resolution of 1.65 Å. embopress.org These high-resolution structures are crucial for understanding the precise geometry of the active site and the mechanism of substrate recognition. tandfonline.comembopress.org

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique to study the dynamics of large and flexible macromolecular complexes, including SerRS. Cryo-EM studies of human mitochondrial SerRS (mSerRS) in complex with its cognate mitochondrial tRNA have revealed the structural basis for the recognition of highly divergent tRNAs. nih.govrcsb.org These studies show how mSerRS can recognize a tRNA that has lost its entire D-arm, a feature typically crucial for tRNA structure. nih.gov

More recently, cryo-EM has been used to determine the structure of the human m3C tRNA methyltransferase METTL6 in complex with SerRS and tRNA(Ser). rcsb.orgbiorxiv.orgdntb.gov.ua These structures, solved at high resolution, demonstrate how SerRS acts as a scaffold and selection factor, presenting the tRNA to the methyltransferase for modification. rcsb.orgbiorxiv.org While these studies focus on a function of SerRS beyond aminoacylation, the insights into the dynamics of tRNA binding and the conformational flexibility of SerRS are relevant to understanding the entire catalytic cycle, including the handling of the this compound intermediate.

X-ray Crystallography of Seryl-tRNA Synthetase with this compound Analogs

Role of Specific Enzyme Residues in Catalysis and Intermediate Stabilization

Specific amino acid residues within the SerRS active site are critical for both the catalytic formation of this compound and its subsequent stabilization. In Thermus thermophilus SerRS, the ATP substrate binds in a bent conformation, stabilized by interactions with conserved arginine residues and manganese ions. nih.govcapes.gov.br This positioning facilitates the in-line nucleophilic attack of the serine carboxyl group on the α-phosphate of ATP. nih.govcapes.gov.br

In the unusual SerRS from the methanogenic archaeon Methanosarcina barkeri, a zinc ion plays a crucial role in catalysis. nih.govembopress.org This tetra-coordinated Zn2+ ion is bound by three conserved protein ligands (Cys306, Glu355, and Cys461) and directly interacts with the amino group of the serine substrate. nih.gov Mutational analysis confirmed the absolute requirement of this metal ion for enzymatic activity. nih.gov The residue Glu355 in this enzyme has a dual role: it acts as a zinc ligand and also interacts with the hydroxyl group of the serine substrate, a function conserved in bacterial-type SerRS. nih.govembopress.org The presence of divalent cations like Mg2+ or Mn2+ is generally essential for both the formation of the adenylate and for stabilizing the transition state. nih.govcapes.gov.brpnas.orgresearchgate.net Conserved arginines are also key players; for instance, in histidyl-tRNA synthetase, an arginine residue functionally substitutes for the catalytic magnesium ion seen in SerRS. pnas.orgresearchgate.netnih.gov These specific residues ensure the efficiency and fidelity of the first step of the aminoacylation reaction. srce.hr

Distinct Recognition Mechanisms Across Organismal Domains (e.g., Bacterial, Archaeal, Eukaryotic)

The formation of the this compound intermediate is a universally conserved first step in seryl-tRNA synthesis, catalyzed by seryl-tRNA synthetase (SerRS). However, structural and biochemical studies have revealed that the precise mechanisms for recognizing and stabilizing this intermediate within the enzyme's active site exhibit remarkable diversity across the three domains of life: Bacteria, Archaea, and Eukarya. These differences reflect distinct evolutionary pathways and adaptations of the translational machinery.

Bacterial Recognition Mechanism

In bacteria, such as Thermus thermophilus, the this compound intermediate is bound within a deep hydrophilic cleft. This pocket is primarily formed by a seven-stranded antiparallel β-sheet and its surrounding loops, which are characteristic of class II aminoacyl-tRNA synthetases (aaRSs). nih.gov The binding involves a network of specific hydrogen bonds. While the interactions with the adenylate portion are broadly conserved among class II synthetases, the recognition of the serine side chain is highly specific. core.ac.uk Studies comparing bacterial SerRS from species like Escherichia coli and Staphylococcus aureus with human SerRS have identified a subtle but significant difference in the active site. Bacterial enzymes possess a small hydrophobic cavity extension adjacent to the seryl moiety of the adenylate intermediate. This pocket is absent in human SerRS, where the space is occupied by the bulkier side chain of a threonine residue. This structural variation provides a basis for the development of domain-specific inhibitors.

Archaeal Recognition Mechanisms

The domain Archaea presents a fascinating divergence, featuring two evolutionarily distinct types of SerRS with fundamentally different mechanisms for recognizing the serine substrate of the this compound complex. nih.govnih.gov

The "Archaeal/Eukaryal-type" SerRS: Found in most archaea, such as Pyrococcus horikoshii, this enzyme recognizes the seryl and adenylate moieties in a manner that is structurally similar to that of bacterial and eukaryotic mitochondrial SerRSs. tandfonline.com Its active site is formed by conserved class II motifs, including the TXE loop and motifs 2 and 3, which create a pocket for the intermediate. tandfonline.com Specifically, in P. horikoshii SerRS, the seryl group interacts with residues Thr252, Glu254, Glu306, and Thr406, while the adenylate portion is stabilized by interactions with Arg283 and others. tandfonline.com A key feature of this SerRS type is an archaea-specific insertion that helps form a basic channel leading toward the active site, which is proposed to interact with the incoming tRNA. tandfonline.com

The "Atypical" Methanogenic SerRS: A second, evolutionarily distinct SerRS is found in methanogenic archaea like Methanosarcina barkeri. nih.govnih.gov This enzyme employs a unique, zinc-dependent mechanism for serine recognition. nih.govproteopedia.org The active site contains a tetra-coordinated zinc ion, which is an idiosyncratic feature not seen in any other known SerRS. nih.govnih.gov This Zn²⁺ ion is coordinated by three conserved protein ligands (Cys306, Glu355, and Cys461) and directly binds the amino group of the serine substrate. nih.govembopress.org This metal-dependent recognition is a fundamental departure from the hydrogen-bond-based network used by bacterial, eukaryotic, and other archaeal SerRSs. nih.govnih.gov The residue Glu355 plays a dual role, acting as a zinc ligand while also interacting with the serine's hydroxyl group, a function it shares with its counterpart in bacterial-type SerRS. embopress.org

Eukaryotic Recognition Mechanism

Eukaryotic SerRSs, particularly in higher eukaryotes like humans, have evolved additional layers of complexity. While the core recognition of this compound within the active site resembles the bacterial and common archaeal mechanism, the consequences of this binding are unique. In human cytosolic SerRS, the binding of a seryl-adenylate analog induces a dramatic long-range conformational change that is not observed in bacterial, archaeal, or lower eukaryotic enzymes. nih.gov

This structural rearrangement involves two insertions specific to higher eukaryotic SerRS. nih.gov The binding of the adenylate intermediate in the catalytic domain, despite being ~70 Å away, leverages the position of "Insertion I" located in the tRNA-binding domain. nih.gov This "molecular lever" action causes a significant conformational shift, suggesting a sophisticated allosteric communication network within the enzyme, possibly to coordinate its canonical role in translation with its non-canonical functions, such as the regulation of vascular development. nih.gov In contrast, the specific recognition of the seryl-adenylate itself within the active site of mammalian mitochondrial SerRS is nearly identical to that in the bacterial T. thermophilus SerRS, highlighting a more conserved mechanism in organelles. nih.gov

Comparative Analysis of this compound Recognition by SerRS

The table below summarizes the key distinguishing features of this compound recognition across the different organismal domains.

| Feature | Bacterial SerRS | Archaeal SerRS (Methanogenic) | Archaeal SerRS (e.g., P. horikoshii) | Eukaryotic SerRS (Human Cytosolic) |

| Organism Example | Thermus thermophilus, Escherichia coli | Methanosarcina barkeri | Pyrococcus horikoshii | Homo sapiens |

| Primary Recognition Strategy | Hydrogen bonding network in a hydrophilic active site cleft. | Zinc-dependent coordination of the serine amino group. nih.govnih.gov | Hydrogen bonding network similar to bacterial type. tandfonline.com | Hydrogen bonding network coupled with a long-range allosteric effect. nih.gov |

| Key Active Site Feature | Conserved motifs 2 and 3; a small hydrophobic cavity extension. | A catalytic Zn²⁺ ion coordinated by Cys306, Glu355, Cys461. nih.govembopress.org | Conserved motifs 2 and 3; an archaea-specific insertion forming a basic channel. tandfonline.com | Two higher-eukaryote-specific insertions (Insertion I and II). nih.gov |

| Conformational Change Upon Binding | Local ordering of the active site. | Local ordering of the active site. embopress.org | Local ordering of the active site. tandfonline.com | Major long-range conformational change ("molecular lever") affecting the tRNA binding domain. nih.gov |

| Evolutionary Distinction | Canonical class IIa SerRS. | Evolutionarily distinct type of SerRS. nih.govnih.gov | "Archaeal/Eukaryal-type" SerRS, distinct from methanogenic type. tandfonline.com | Evolved from archaeal/eukaryal type with added regulatory domains and insertions. nih.gov |

Contribution to Protein Synthesis Fidelity and Accuracy Control

The fidelity of protein synthesis is paramount for cellular function, and the formation of this compound is a key checkpoint. SerRS ensures the correct amino acid, serine, is selected and attached to its corresponding tRNA.

Editing and Proofreading Mechanisms of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are crucial for maintaining the accuracy of the genetic code. nih.govresearchgate.net They achieve this through a "double-sieve" mechanism that filters out incorrect amino acids. researchgate.netfrontiersin.org The active site of the enzyme acts as a coarse first sieve, excluding amino acids larger than the cognate one. frontiersin.org However, smaller or similarly sized amino acids may still be activated. frontiersin.org To correct these errors, many aaRSs possess a separate editing domain that functions as a fine sieve, hydrolyzing misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing). frontiersin.orgresearchgate.net

Interestingly, SerRS lacks a dedicated editing domain but still exhibits pre-transfer proofreading activity. researchgate.netaars.online This mechanism involves the hydrolysis of non-cognate aminoacyl-adenylates, such as those formed with threonine, preventing their erroneous transfer to tRNA. aars.onlinenih.gov The editing process can be either tRNA-independent or tRNA-dependent. researchgate.net In some cases, the presence of the tRNA molecule itself can enhance the dissociation of the incorrect aminoacyl-adenylate. researchgate.net

Computational studies using methods like HierDock and SCREAM have been employed to predict the binding energies of all 20 natural amino acids to SerRS. nih.gov These calculations support kinetic data showing that threonine can compete with serine for the formation of the activated intermediate, while others like alanine (B10760859) and glycine (B1666218) are less likely to do so. nih.gov

tRNA-Assisted Amino Acid Recognition and Activation Optimization

The interaction between SerRS and its cognate tRNA (tRNASer) plays a significant role in optimizing the accuracy of amino acid selection. srce.hrsrce.hr The binding of tRNASer to SerRS induces a conformational change in the enzyme's active site. nih.govsrce.hr This induced fit enhances the enzyme's specificity and efficiency in activating the correct amino acid, serine, while diminishing the misactivation of structurally similar non-cognate amino acids like threonine. nih.govsrce.hr

Studies with yeast and plant SerRS have shown that the enzyme-tRNA complex is more specific and efficient in catalyzing seryl-adenylate formation than the enzyme alone. nih.govsrce.hrsrce.hr This tRNA-assisted mechanism highlights the dynamic interplay between the enzyme and its tRNA substrate in ensuring high-fidelity protein synthesis. The long variable arm of tRNASer is a key determinant for this specific recognition by SerRS. aars.onlinesrce.hr

Role in Non-Canonical Aminoacylation Pathways

The activation of serine via this compound is not limited to canonical protein synthesis. This intermediate also plays a crucial role in pathways that expand the proteome beyond the standard 20 amino acids.

Serine Activation for Selenocysteine (B57510) Incorporation

Selenocysteine is often referred to as the 21st proteinogenic amino acid and its incorporation into proteins requires a specialized pathway. plos.orgnottingham.ac.uk This process begins with the charging of a specific tRNA, tRNASec, with serine by SerRS, forming seryl-tRNASec. aars.onlinejst.go.jpnih.govoup.com This initial step, involving the formation of this compound, is conserved across all three domains of life. nih.govoup.com

Following the serylation of tRNASec, the serine moiety is then converted to selenocysteine. In eukaryotes and archaea, this involves phosphorylation of the serine by O-phosphoseryl-tRNASec kinase (PSTK) to form phosphoseryl-tRNASec, which is then converted to selenocysteyl-tRNASec by selenocysteine synthase (SepSecS). plos.orgjst.go.jpnih.gov In some methanogenic archaea, an unusual SerRS has been found to catalyze both the serylation of tRNASec and the subsequent phosphorylation to PSer-tRNASec. jst.go.jp The resulting selenocysteyl-tRNASec is then delivered to the ribosome to incorporate selenocysteine at UGA stop codons. aars.onlinenih.govoup.com

Potential Regulatory Functions Beyond Protein Synthesis

Emerging evidence suggests that aaRSs, including SerRS, have "moonlighting" functions beyond their canonical role in translation. nih.govresearchgate.netraco.catembopress.orgoup.com These non-canonical functions are diverse and include roles in transcription and translation regulation, signal transduction, and angiogenesis. nih.govembopress.org

Human cytosolic SerRS, for example, can translocate to the nucleus and act as a negative regulator of vascular endothelial growth factor A (VEGFA) gene expression. mdpi.com This function is independent of its aminoacylation activity and is crucial for proper vascular development. mdpi.com SerRS can also bind to telomeric DNA and interact with the shelterin protein POT1, suggesting a role in regulating telomere length and cellular senescence. mdpi.com Furthermore, SerRS has been implicated in connecting translation with other cellular processes like peroxisome function and brassinosteroid metabolism in different organisms. mdpi.com The formation of this compound, while central to protein synthesis, is thus also a precursor step for an enzyme involved in a wide array of regulatory networks.

Table of Research Findings on this compound and SerRS

| Area of Research | Key Finding | Organism/System | Significance | Citation |

|---|---|---|---|---|

| Protein Synthesis Fidelity | SerRS possesses pre-transfer proofreading activity despite lacking a dedicated editing domain. | General/Multiple | Highlights an intrinsic mechanism within SerRS to prevent errors in amino acid selection. | researchgate.netaars.online |

| tRNA-Assisted Recognition | Binding of tRNASer induces a conformational change in SerRS, enhancing specificity for serine. | Yeast, Plants | Demonstrates the active role of tRNA in ensuring the accuracy of aminoacylation. | nih.govsrce.hrsrce.hr |

| Non-Ribosomal Peptide Synthesis | SerRS paralogs function as aminoacyl-[carrier protein] ligases, linking ribosomal and non-ribosomal synthesis. | Bacteria | Reveals an evolutionary and functional bridge between two major peptide synthesis pathways. | pnas.orgpnas.org |

| Selenocysteine Incorporation | SerRS initiates selenocysteine synthesis by charging tRNASec with serine. | Eukaryotes, Archaea, Bacteria | Shows the essential, conserved first step for incorporating the 21st amino acid. | plos.orgjst.go.jpnih.gov |

| Regulatory Functions | Human cytosolic SerRS acts as a nuclear transcriptional repressor of the VEGFA gene. | Human | Uncovers a "moonlighting" function of SerRS in regulating angiogenesis. | mdpi.com |

Links to Amino Acid Sensing and Signaling Pathways

The formation of this compound is catalyzed by seryl-tRNA synthetase (SerRS), an enzyme that has emerged as a critical player in amino acid sensing and cellular signaling pathways, extending its function far beyond its canonical role in translation. researchgate.netzymedi.com The intracellular concentration of amino acids is a key determinant for cell growth and proliferation, and cells have developed sophisticated mechanisms to sense amino acid availability. zymedi.comraco.cat SerRS, like other aminoacyl-tRNA synthetases (aaRSs), is intrinsically positioned to monitor the levels of its substrate, L-serine. zymedi.com

When amino acid levels are sufficient, the canonical activity of SerRS proceeds, leading to the formation of this compound and subsequent charging of tRNASer. zymedi.com However, under conditions of amino acid starvation, the accumulation of uncharged tRNAs can trigger signaling cascades. raco.cat In yeast, the protein kinase GCN2 acts as a primary sensor for amino acid deprivation by binding to uncharged tRNAs, which leads to the phosphorylation of translation initiation factor eIF2α and a subsequent general inhibition of protein synthesis. raco.cat

Beyond this general mechanism, SerRS has been specifically implicated in distinct signaling pathways:

VEGFA Regulation: In vertebrates, human cytosolic SerRS can translocate to the nucleus, where it acts as a transcriptional repressor of Vascular Endothelial Growth Factor A (VEGFA). researchgate.netmdpi.com This non-canonical function is crucial for balancing vascular development and angiogenesis. researchgate.netmdpi.com Under hypoxic conditions, SerRS is phosphorylated, which reduces its binding to the VEGFA promoter, while nutrient scarcity can lead to its glycosylation, decreasing its nuclear localization. mdpi.com

Wnt Signaling: Recent studies have identified SerRS as a suppressor of the Wnt signaling pathway. nih.gov Overexpression of SerRS has been shown to inhibit breast cancer progression and metastasis by downregulating Wnt signaling. nih.gov

Translational Readthrough: The human selenocysteine incorporation machinery, which includes SerRS, can promote the translational readthrough of certain non-selenocysteine genes, such as VEGFA. nih.gov This process, which depends on the enzymatic activity of SerRS, creates C-terminally extended protein isoforms. nih.gov

The ability of SerRS to participate in these signaling events highlights how the initial step of tRNA charging, the formation of this compound, is integrated with broader cellular regulatory networks that respond to nutrient availability and stress.

Protein-Protein Interactions Influencing Enzyme Activity

The activity and functional versatility of seryl-tRNA synthetase are significantly modulated by a complex network of protein-protein interactions. These interactions can enhance the canonical aminoacylation function or recruit SerRS to non-canonical pathways, linking protein synthesis to other fundamental cellular processes. researchgate.netresearchgate.netnih.gov

Interactions have been identified across diverse organisms, demonstrating the evolutionary significance of this regulatory layer:

Yeast (Saccharomyces cerevisiae): SerRS interacts with the peroxin Pex21p, which modestly increases the efficiency of tRNASer aminoacylation and suggests a link between translation and the biogenesis of peroxisomes. researchgate.netresearchgate.net Additionally, SerRS forms a complex with the methyltransferase Trm140 to facilitate tRNA modification. researchgate.net

Archaea (Methanothermobacter thermautotrophicus): In this methanogenic archaeon, SerRS forms a complex with arginyl-tRNA synthetase (ArgRS). researchgate.netresearchgate.net This interaction enhances the aminoacylation activity of SerRS, particularly under extreme conditions, and is thought to improve translational accuracy by suppressing the incorrect aminoacylation of unmodified tRNAArg. researchgate.netresearchgate.net This complex also associates with ribosomal proteins, implying a mechanism for tRNA channeling to optimize translation. researchgate.netresearchgate.net

Humans: In human mitochondria, SerRS interacts with the methyltransferase METTL8, which slightly stimulates tRNA modification and enhances tRNASer aminoacylation. researchgate.net In the nucleus, human cytosolic SerRS interacts with YY1 and SIRT2 to regulate VEGFA gene expression. mdpi.com It also binds to the shelterin protein POT1, playing a role in regulating telomere length and cellular senescence. researchgate.netmdpi.com

Fruit Fly (Drosophila melanogaster): The mitochondrial SerRS in Drosophila is an unusual heterodimer composed of a catalytic subunit and a paralogue (SLIMP) with a defunct active site. researchgate.net This complex interacts with the LON protease, an interaction that coordinates mitochondrial translation with replication. researchgate.netoatext.com

Plants (Arabidopsis thaliana): The catalytic domain of SerRS interacts with the oxidoreductase BEN1. researchgate.net This interaction has a modest influence on aminoacylation and suggests a connection between protein synthesis and brassinosteroid metabolism, which may be important for plant stress responses. researchgate.netnih.gov

These interactions underscore that the formation of this compound does not occur in isolation but is influenced by a dynamic interactome that fine-tunes the enzyme's activity and integrates it with various cellular needs.

Table 1: Examples of Protein-Protein Interactions with Seryl-tRNA Synthetase (SerRS)

| Interacting Protein | Organism | Cellular Location | Functional Consequence | Reference(s) |

| Pex21p | Saccharomyces cerevisiae | Cytosol | Connects translation to peroxisome biogenesis, modestly increases aminoacylation. | researchgate.netresearchgate.net |

| Trm140 | Saccharomyces cerevisiae | Not Specified | Enables tRNASer m³C32 modification. | researchgate.net |

| Arginyl-tRNA synthetase (ArgRS) | Methanothermobacter thermautotrophicus | Cytosol | Enhances SerRS aminoacylation, improves translational accuracy, tRNA channeling. | researchgate.netresearchgate.net |

| METTL8 | Homo sapiens | Mitochondria | Stimulates tRNA m³C32 modification and enhances tRNASer aminoacylation. | researchgate.net |

| YY1 and SIRT2 | Homo sapiens | Nucleus | Repression of VEGFA gene expression. | mdpi.com |

| POT1 | Homo sapiens | Nucleus | Regulates telomere length and cellular senescence. | researchgate.netmdpi.com |

| SLIMP / LON protease | Drosophila melanogaster | Mitochondria | Coordinates mitochondrial translation and replication. | researchgate.netoatext.com |

| BEN1 | Arabidopsis thaliana | Not Specified | Links translation and brassinosteroid metabolism. | researchgate.netnih.gov |

Evolutionary Conservation and Divergence of Aminoacyl Adenylate Pathways

The pathways involving aminoacyl adenylates, including this compound, are ancient and fundamental to life, yet they exhibit remarkable evolutionary plasticity. asm.org The enzymes responsible, aminoacyl-tRNA synthetases (aaRSs), are divided into two distinct classes (I and II) based on the architecture of their catalytic domains. asm.orgwikipedia.org SerRS belongs to Class II, which is characterized by an active site built around an antiparallel β-sheet. wikipedia.orgembopress.org

The evolutionary history of aaRSs is complex and not always consistent with the phylogeny of organisms, suggesting that horizontal gene transfer has played a significant role in their distribution. wikipedia.org Despite this, the core function of recognizing a specific amino acid and its cognate tRNA is highly conserved to maintain the fidelity of the genetic code. pnas.orgd-nb.info

For seryl-tRNA synthetases, several key evolutionary aspects are notable:

Conservation of tRNA Recognition: Most SerRS enzymes, from bacteria to eukaryotes, recognize the long variable arm of tRNASer via a conserved N-terminal coiled-coil domain. oup.com This feature is largely conserved, although the length of this arm has subtly shortened during evolution. oup.com

Divergence in Substrate Recognition: A striking example of evolutionary divergence is found in methanogenic archaea. embopress.org These organisms possess an "atypical" SerRS that is evolutionarily distinct from the canonical SerRS found in all other domains of life. embopress.org This atypical SerRS uses a completely different mechanism for recognizing serine, employing a zinc ion in its active site to bind the amino group of the substrate. embopress.org This discovery revealed that two distinct mechanisms for recognizing the same amino acid evolved for the SerRS system. embopress.org

Evolution of New Functions: Homologs of aaRSs have evolved to acquire new functions. For instance, bacterial homologs of the atypical archaeal SerRS have lost their tRNA-binding domain and no longer aminoacylate tRNA. pnas.org Instead, these enzymes, now termed amino acid:[carrier protein] ligases, activate amino acids and transfer them to carrier proteins, providing a fascinating link between ribosomal protein synthesis and non-ribosomal peptide synthesis. pnas.orgsrce.hr

Domain Accretion in Vertebrates: During the evolution from prokaryotes to vertebrates, some aaRSs, including SerRS, acquired additional domains. nih.govd-nb.info Human SerRS possesses a C-terminal domain called UNE-S, which is not present in lower organisms and is responsible for many of its non-canonical functions, such as the regulation of VEGFA expression and translational readthrough. nih.govasm.org

The study of the evolutionary pathways of SerRS and its homologs reveals a dynamic process of conservation, divergence, and co-option, where a core catalytic function has been adapted and integrated into a wide array of cellular processes. asm.org

Table 2: Key Evolutionary Features of Seryl-tRNA Synthetase (SerRS) Pathways

| Feature | Description | Evolutionary Significance | Reference(s) |

| Class Membership | SerRS is a Class II aminoacyl-tRNA synthetase. | Based on a conserved catalytic domain architecture (antiparallel β-sheet). | wikipedia.orgembopress.org |

| tRNA Recognition | Conserved N-terminal coiled-coil domain binds the long variable arm of tRNASer. | A largely conserved mechanism for tRNA identification across different domains of life. | oup.com |

| Atypical SerRS | Found in methanogenic archaea, uses a zinc-dependent mechanism for serine recognition. | Represents a second, independently evolved solution for substrate recognition in the same enzyme family. | embopress.org |

| Functional Divergence | Bacterial homologs of atypical SerRS have evolved into amino acid:[carrier protein] ligases. | Demonstrates the evolution of a new enzymatic function from an ancestral aaRS catalytic core. | pnas.org |

| Domain Accretion | Vertebrate SerRS acquired a C-terminal UNE-S domain. | This appended domain confers novel, non-canonical functions related to gene regulation and signaling. | nih.govasm.org |

Kinetic and Thermodynamic Characterization of L Seryl Adenylate Synthesis

Enzyme Kinetics and Rate-Limiting Steps

Table 1: Rate Constants for Individual Steps in tRNASer Aminoacylation by Yeast Seryl-tRNA Synthetase

| Reaction Step | Rate Constant (s⁻¹) | Kinetic Profile |

| Substrate Association | ~12 | Relatively Slow |

| Serine Activation | ~1.2 | Rate-Limiting |

| Serine Transfer to tRNA | 35 | Fast |

| Dissociation of Seryl-tRNA | 70 | Fast |

| Data sourced from pre-steady-state kinetic analysis of yeast seryl-tRNA synthetase. oup.comoup.com |

Equilibrium Constants of Intermediate Formation

The formation of the this compound intermediate is a reversible reaction, and its stability and concentration at equilibrium are described by dissociation constants (Kd) or apparent dissociation constants (Kapp) for the substrates, L-serine and ATP. These constants reflect the affinity of the enzyme for its substrates during the formation of the activated intermediate. bibliotekanauki.pl

Studies on Escherichia coli seryl-tRNA synthetase have determined these values for the serine activation reaction. The apparent dissociation constant (Kapp) represents the substrate concentration at which the reaction rate is half of the maximum, providing a measure of the enzyme's affinity for that substrate in the context of the activation step. bibliotekanauki.pl A lower Kapp value indicates a higher affinity.

Table 2: Apparent Dissociation Constants for Substrates in this compound Formation by E. coli Seryl-tRNA Synthetase

| Substrate | Apparent Dissociation Constant (Kapp) |

| L-Serine | 64 µM |

| ATP | 0.068 mM (68 µM) |

| Data determined for the wild-type E. coli SerRS in the seryl-AMP formation reaction. |

Advanced Methodologies for Investigating L Seryl Adenylate

Biochemical Assays for Monitoring Formation and Hydrolysis (e.g., Active-Site Titration)

Biochemical assays are fundamental to quantifying the kinetics and stoichiometry of (L-Seryl)adenylate formation and breakdown.

Active-Site Titration: This method is crucial for determining the concentration of functional enzyme active sites capable of forming the seryl-adenylate (B1675329) intermediate. oup.com The assay typically involves incubating the enzyme with its substrates, L-serine and ATP, in the presence of pyrophosphatase to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) product. asm.orgnih.gov This effectively traps the [¹⁴C]seryl-AMP intermediate within the enzyme's active site. asm.orgnih.gov The stable enzyme-intermediate complex is then captured on a filter, and the amount of radioactivity is measured to quantify the number of active sites. asm.orgnih.gov This technique is not only vital for determining the active enzyme concentration for kinetic studies but can also be adapted to measure the inhibitory effects of compounds that compete for the active site. asm.orgnih.gov

ATP-PPi Exchange Assay: This classic assay measures the first step of the aminoacylation reaction in reverse. The enzyme is incubated with ATP, radiolabeled pyrophosphate (³²PPi), and L-serine. asm.orgpnas.org The formation of the seryl-adenylate intermediate is coupled to the exchange of ³²PPi into ATP, and the rate of [³²P]ATP formation is monitored. frontiersin.org This provides a measure of the rate of the amino acid activation step. frontiersin.orgoup.com

Filter-Binding Assays: Beyond active-site titration, filter-binding assays are used to directly measure the formation of the radioactive seryl-AMP-enzyme complex. asm.orgnih.gov The complex is retained on a filter while free, smaller radioactive substrates are washed away, allowing for quantification of the intermediate. asm.orgnih.gov

| Assay Type | Principle | Information Gained |

| Active-Site Titration | Trapping of a stable, radiolabeled enzyme-intermediate complex ([¹⁴C]seryl-AMP) on a filter in the presence of pyrophosphatase. oup.comasm.orgnih.gov | Concentration of functional enzyme active sites. oup.com |

| ATP-PPi Exchange | Measures the reverse reaction of adenylate formation by monitoring the incorporation of radiolabeled ³²PPi into ATP. asm.orgfrontiersin.org | Rate of the amino acid activation step. frontiersin.org |

| Filter-Binding Assay | Separation of the radioactive enzyme-seryl-AMP complex from free substrates by retention on a filter. asm.orgnih.gov | Direct quantification of the formed intermediate complex. asm.org |

| Coupled Enzyme Assay | Continuous monitoring of PPi release through a coupled reaction that produces a detectable signal (e.g., colorimetric). oup.com | Real-time kinetics of the amino acid activation step. oup.com |

Spectroscopic Techniques for Characterizing Intermediate States (e.g., UV-Vis, Fluorescence)

Spectroscopic methods provide insights into the structural and electronic environment of the this compound intermediate and the conformational changes within the enzyme during catalysis.

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can be used to monitor the binding of substrates and the formation of the seryl-adenylate complex. While the substrates themselves have characteristic absorbances, the formation of the intermediate can perturb the electronic environment of chromophores within the enzyme's active site, leading to detectable spectral shifts. Elution of reaction components can be monitored using UV light at specific wavelengths, such as 254 nm. nih.gov

Fluorescence Spectroscopy: This technique is particularly sensitive to changes in the local environment of tryptophan residues within the protein. researchgate.net The binding of substrates like ATP and tRNA to seryl-tRNA synthetase can induce conformational changes that alter the fluorescence emission of these intrinsic probes. nih.gov Studies have shown that while L-serine binding may not cause a detectable fluorescence change, the binding of ATP and the subsequent formation of seryl-adenylate can lead to significant fluorescence quenching, indicating a conformational shift in the enzyme. nih.gov The higher affinity of the enzyme for seryl-adenylate compared to ATP, as determined by fluorescence, suggests that this increased affinity drives the activation reaction forward. nih.gov Fluorescence polarization can also be used to study the binding of fluorescently labeled tRNA to the enzyme, providing data on binding stoichiometry and affinity. researchgate.net

| Technique | Principle | Key Findings for this compound |

| UV-Vis Spectroscopy | Measures the absorption of UV-visible light by chromophores. | Used to monitor the separation and quantification of reaction components like SB-217452, a seryl-adenylate mimic. nih.gov |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of tryptophan residues or extrinsic fluorescent probes upon ligand binding. researchgate.netnih.gov | Detects conformational changes in SerRS upon ATP and tRNA binding. nih.gov Binding of seryl-adenylate shows higher affinity than ATP, driving the reaction. nih.gov |

| Fluorescence Polarization | Measures the change in rotational diffusion of a fluorescently labeled molecule (e.g., tRNA) upon binding to a larger partner (e.g., SerRS). researchgate.net | Determines binding stoichiometry and affinity for tRNA, revealing specific and non-specific interactions. researchgate.net |

Mass Spectrometry for Detection and Characterization of Enzyme-Bound Intermediates

Mass spectrometry (MS) is a powerful analytical tool for the direct detection and structural characterization of transient species like this compound. scripps.eduuab.edu Its high sensitivity and specificity allow for the unambiguous identification of the intermediate and its analogs. scripps.edu

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying non-covalent enzyme-substrate and enzyme-intermediate complexes. nih.gov By carefully controlling experimental conditions, the fragile enzyme-bound this compound can be transferred into the gas phase and detected, providing direct evidence of its formation. ESI-MS has been used to confirm the identity of synthetic seryl-adenylate analogs and to ensure the purity of these compounds. nih.gov Furthermore, MS-based techniques are invaluable for screening inhibitors. scripps.edu For example, Desorption/Ionization on Silicon (DIOS)-MS can be used in high-throughput screening to monitor enzyme activity and inhibition by directly detecting the substrate and product masses. scripps.edu This approach avoids the complications of fluorescent assays and allows for rapid assay development. scripps.edu

Site-Directed Mutagenesis for Probing Enzyme-Substrate Interactions

Site-directed mutagenesis is an indispensable tool for elucidating the roles of specific amino acid residues in the binding of substrates and the stabilization of the this compound intermediate. embopress.org By systematically replacing residues in the active site and other key domains, researchers can probe their contributions to catalysis and specificity. oup.com

For instance, mutations within the conserved "motif 2" and "motif 3" regions of class II aminoacyl-tRNA synthetases, including SerRS, have been shown to be critical for interacting with ATP and the amino acid substrate. oup.com Studies on yeast SerRS have used mutagenesis to investigate residues in the motif 2 loop, demonstrating their involvement in binding serine and ATP. researchgate.net In the atypical methanogenic-type SerRS, which utilizes a zinc ion in its active site, mutagenesis of residues coordinating the zinc or interacting with the serine substrate confirmed their roles in substrate recognition. embopress.org Similarly, mutating specific residues in mammalian mitochondrial SerRS helped to unravel the key elements responsible for its unique tRNA binding specificity, which differs from bacterial and other eukaryotic systems. embopress.org The creation of mutant enzymes with altered kinetic properties provides direct evidence for the function of individual amino acids in the multi-step reaction catalyzed by SerRS. embopress.orgoup.com

| Mutant Studied | Organism/System | Key Finding |

| Motif 2 Loop Mutants | Saccharomyces cerevisiae | Residues are involved in serine and ATP binding. researchgate.net |

| Zinc-coordinating Residues | Methanogenic archaea | Confirmed the role of the zinc ion in serine recognition and discrimination against threonine. embopress.org |

| N- and C-terminal Extension Mutants | Bos taurus (mitochondrial) | Revealed key elements for noncanonical tRNA binding specificity, distinct from other systems. embopress.org |

| SerRS2 H270G Mutant | Streptomyces sp. | Used to characterize the enzyme's activity and resistance mechanisms. asm.org |

Isotope Labeling and Tracer Studies in Mechanistic Elucidation

Isotope labeling provides a powerful means to trace the fate of atoms through the enzymatic reaction, offering definitive insights into the mechanism of this compound formation and transfer. annualreviews.org Stable or radioactive isotopes are incorporated into one of the substrates (L-serine, ATP, or PPi), and the appearance of the label in the products is monitored over time. researchgate.nettechnologynetworks.com

For example, using [¹⁴C]serine allows for the direct tracking of the serine moiety. asm.orgnih.gov This is fundamental to active-site titration and aminoacylation assays, where the amount of radioactive seryl-AMP or seryl-tRNA formed is quantified. asm.orgnih.govoup.com Similarly, using α-[³²P]ATP allows researchers to follow the adenylate portion of the intermediate. semanticscholar.org The ATP-PPi exchange assay relies on ³²PPi to measure the reverse of the activation step. asm.orgnih.govpnas.org These tracer studies are not limited to in vitro enzyme kinetics; stable isotope tracers like [U-¹³C]glucose can be used in cell culture to trace the metabolic pathways that lead to the synthesis of L-serine itself. annualreviews.org

Computational Chemistry and Molecular Dynamics Simulations of Intermediate Complexes

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, offer an atomic-level view of the transient this compound intermediate within the SerRS active site. nih.govnih.gov These methods complement experimental data by providing dynamic insights into the interactions that stabilize the intermediate and facilitate the subsequent transfer reaction. nobelprize.orgmdpi.com

By constructing spatial models of SerRS complexed with its substrates (L-serine, ATP) and the intermediate product (seryl-adenylate), researchers can analyze the intricate network of hydrogen bonds and electrostatic interactions. nih.gov MD simulations, which calculate the atomic motions over time, reveal the dynamic properties of these complexes. nih.govresearchgate.net For example, simulations can show how the enzyme's catalytic loop changes conformation to accommodate the substrates and stabilize the transition state leading to seryl-adenylate formation. nih.gov These models have been used to compare the active sites of different SerRS homologs, such as the canonical and methanogenic types, highlighting differences in substrate coordination. pnas.org Furthermore, computational docking and MD simulations can be used to model the interaction of the enzyme with its tRNA substrate, predicting how the seryl-adenylate intermediate is positioned for the subsequent aminoacyl transfer step. embopress.org

Bioorganic and Chemical Biology Approaches Utilizing L Seryl Adenylate

Design and Synthesis of Mechanistic Probes and Analogs of (L-Seryl)adenylate

The study of this compound, the activated intermediate in the serylation of tRNA by seryl-tRNA synthetase (SerRS), is complicated by its inherent instability. To overcome this, researchers have designed and synthesized a variety of mechanistic probes and analogs that mimic the structure and function of the natural intermediate, allowing for detailed investigation of the enzyme's catalytic cycle.

Non-Hydrolyzable Analogs for Trapping Intermediate States (e.g., Ser-AMS, Ser-SA)

To capture the fleeting seryl-adenylate (B1675329) intermediate state within the SerRS active site, stable, non-hydrolyzable analogs have been engineered. These molecules replace the labile phospho-anhydride bond with a more robust linkage, effectively "trapping" the enzyme in a conformation that mimics the transition state of the aminoacylation reaction. This strategy has been pivotal for structural and mechanistic studies.

Two prominent examples of such analogs are 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-AMS or SerSA) and seryl-hydroxamate-AMP.

Seryl-sulfamoyl Adenosine (B11128) (Ser-AMS/SerSA) : This is a widely used, potent inhibitor of SerRS. acs.orgsrce.hr In this analog, the phosphate (B84403) group of the adenylate is replaced by a sulfamate (B1201201) group. ethz.ch The synthesis of Ser-AMS involves a multi-step process starting from L-serine and adenosine. ethz.chmdpi.com Its stability allows it to bind tightly within the SerRS active site, enabling the crystallization of the enzyme-intermediate complex. acs.orgacs.orggoogle.com These crystal structures have provided high-resolution snapshots of the molecular interactions between the enzyme and its substrate analog. acs.orgacs.org

Seryl-hydroxamate-AMP : This analog is formed enzymatically within the crystal of SerRS when the enzyme is presented with ATP and serine hydroxamate, a serine analog. acs.org The hydroxamate group mimics the carboxylate of serine, allowing the enzyme to catalyze the formation of the adenylate analog in situ. The resulting complex is stable enough for X-ray crystallographic analysis. acs.org

Table 1: Key Non-Hydrolyzable Analogs of this compound

| Analog Name | Abbreviation | Key Structural Feature | Method of Formation | Application |

|---|---|---|---|---|

| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine | Ser-AMS, SerSA | Sulfamoyl linkage replaces the phospho-anhydride bond. ethz.chmdpi.com | Chemical Synthesis ethz.chmdpi.com | Potent inhibitor used for trapping SerRS for X-ray crystallography. acs.orgsrce.hracs.org |

| Seryl-hydroxamate-AMP | --- | Hydroxamate group replaces the carboxyl group of serine. acs.org | Enzymatic, in-crystal acs.org | Trapping SerRS for X-ray crystallography. acs.org |

Fluorogenic or Chromogenic Probes for Real-Time Monitoring

While stable analogs are excellent for static structural studies, real-time monitoring of enzyme activity requires dynamic probes. Although specific fluorogenic or chromogenic probes that directly report on the formation of this compound are not widely documented, established enzymatic assays for other aminoacyl-tRNA synthetases (aaRS) provide a blueprint for how this could be achieved.

In Vivo Chromogenic Reporter Assay : An alternative approach uses an in vivo system in E. coli. In this assay, the activity of a co-expressed SerRS is linked to the suppression of a nonsense (amber) codon in the lacZ gene. mybiosource.comoup.com Successful serylation of the suppressor tRNA by SerRS allows for the synthesis of a functional β-galactosidase enzyme. The activity of β-galactosidase can then be quantified using a chromogenic substrate like 2-nitrophenyl β-D-galactopyranoside (ONPG), providing an indirect but effective measure of SerRS function, which is dependent on the initial seryl-adenylate formation. mybiosource.comoup.com

Use of this compound Analogs as Tools for Enzyme Mechanism Elucidation

The non-hydrolyzable analogs of this compound have been indispensable tools for deciphering the catalytic mechanism of SerRS. By forming stable complexes with the enzyme, they permit the use of high-resolution structural techniques like X-ray crystallography to visualize the active site during catalysis.

Crystal structures of Thermus thermophilus SerRS complexed with both Ser-AMS and seryl-hydroxamate-AMP have revealed a deep hydrophilic cleft where the analog binds. acs.org The binding is stabilized by a network of hydrogen bonds involving residues from four distinct regions of the primary sequence, including the conserved class II synthetase motifs 2 and 3. acs.org These structures illuminated the precise interactions responsible for the specific recognition of the serine side chain. acs.org

Furthermore, the use of Ser-AMS was instrumental in uncovering a fundamentally different mechanism for serine recognition in the SerRS from the methanogenic archaeon Methanosarcina barkeri. acs.orggoogle.com The crystal structure of this enzyme in complex with the analog revealed an active site containing a tetra-coordinated zinc ion. acs.orggoogle.com This zinc ion is essential for activity, as it directly binds the amino group of the serine substrate, a recognition mechanism completely distinct from that used by bacterial-type SerRS enzymes. acs.org This discovery highlighted that the SerRS system is the only known aaRS family to have evolved two different mechanisms for recognizing the same amino acid substrate. acs.orggoogle.com

Rational Design of Inhibitors Targeting Aminoacyl Adenylate Formation or Binding Sites

The formation and binding of this compound are critical for protein synthesis, making SerRS an attractive target for the development of antimicrobial agents. The insights gained from mechanistic and structural studies have enabled the rational design of potent and selective inhibitors.

Structure-Based Approaches for Selectivity Enhancement

A major challenge in developing antimicrobials that target essential enzymes like SerRS is achieving selectivity for the bacterial enzyme over its human homolog to minimize toxicity. Structure-based drug design has proven to be a powerful strategy to overcome this hurdle.

In a notable example, researchers determined high-resolution crystal structures of SerRS from pathogenic bacteria (Escherichia coli and Staphylococcus aureus) in complex with the non-hydrolyzable analog SerSA. ftb.com.hrnih.gov By superimposing these structures with the known structure of human SerRS, they identified key differences in the active site. ftb.com.hr A small hydrophobic pocket extension was observed adjacent to the bound analog in the bacterial enzymes, which was absent in the human counterpart due to the presence of a bulkier threonine residue. ftb.com.hr This structural difference was then exploited to design and synthesize new inhibitors with modifications aimed at occupying this unique bacterial pocket. This approach successfully yielded inhibitors with over two orders of magnitude greater selectivity for the bacterial SerRSs compared to the human enzyme, demonstrating a clear path to enhancing inhibitor selectivity. ftb.com.hrnih.gov

Natural Product-Inspired Inhibitor Development

Nature provides a rich source of complex molecules that can inspire the development of new drugs. The antibiotic albomycin (B224201) is a prime example of a natural product that targets SerRS. oup.commybiosource.com Albomycin employs a "Trojan horse" strategy to enter bacterial cells. mybiosource.com Its siderophore moiety is recognized by bacterial iron transport systems, facilitating its uptake. oup.com Once inside the cell, the molecule is cleaved by peptidases to release its toxic warhead, a compound named SB-217452. oup.com

SB-217452 is a seryl-linked nucleoside that functions as a potent inhibitor of SerRS by mimicking the this compound intermediate. oup.com Its structure allows it to bind tightly to the SerRS active site, blocking the aminoacylation of tRNA and halting protein synthesis. The discovery and characterization of albomycin and its active component have provided a valuable scaffold and a validated mechanism for the development of new SerRS-targeting antibiotics. oup.commybiosource.com

Table 2: Natural Product-Inspired Inhibitors of Seryl-tRNA Synthetase

| Natural Product | Active Moiety | Mechanism of Action | Target Organism Type |

|---|---|---|---|

| Albomycin | SB-217452 | "Trojan horse" delivery; active moiety mimics seryl-adenylate intermediate, inhibiting SerRS. oup.commybiosource.com | Bacteria oup.com |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Ser-AMP |

| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine | Ser-AMS, SerSA |

| Seryl-hydroxamate-AMP | --- |

| Adenosine triphosphate | ATP |

| Serine hydroxamate | SerHX |

| Adenosine monophosphate | AMP |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD+ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| 2-nitrophenyl β-D-galactopyranoside | ONPG |

| Albomycin | --- |

Application in Developing Reporter Systems for Aminoacylation Activity

The essential role of this compound as the activated intermediate in the serylation reaction catalyzed by seryl-tRNA synthetase (SerRS) has been leveraged to develop sophisticated reporter systems. These systems are instrumental in monitoring aminoacylation activity in vivo and in vitro, providing a powerful tool for high-throughput screening of potential enzyme inhibitors and for studying the functional implications of SerRS activity in various cellular contexts.

Reporter gene assays are a primary method for quantifying aminoacylation activity. researchgate.netpromega.com In a typical setup, the expression of a reporter gene, such as luciferase or β-galactosidase, is made dependent on the activity of SerRS. researchgate.netnih.gov This is often achieved by constructing a reporter plasmid where the reporter gene contains a specific codon, for instance, an amber stop codon (UAG), that can be suppressed by a suppressor tRNA charged with serine. oup.comnih.gov The efficiency of this suppression, and therefore the amount of functional reporter protein produced, is directly proportional to the rate of seryl-tRNA synthesis, which is initiated by the formation of this compound. mdpi.comnih.gov

One common application of these reporter systems is in the high-throughput screening for inhibitors of SerRS. researchgate.netnih.gov A suite of assays has been developed to monitor SerRS activity in various settings, including human cells. researchgate.net These assays often employ a luciferase reporter gene. A decrease in the luminescent signal from the reporter assay indicates that the tested compound is inhibiting SerRS activity, likely by interfering with the formation of this compound or its subsequent transfer to tRNA. researchgate.netresearchgate.net

Research has utilized such reporter systems to elucidate the role of SerRS in complex biological processes like angiogenesis. plos.orgmdpi.com For example, a luciferase reporter assay was used to demonstrate that the transcriptional repressor role of SerRS on vascular endothelial growth factor A (VEGFA) is inactivated under hypoxia through phosphorylation, which attenuates its DNA binding capacity. plos.org This highlights the utility of reporter systems in dissecting the non-canonical functions of SerRS that are linked to its primary aminoacylation activity.

Furthermore, these reporter systems have been crucial in the field of synthetic biology for evolving SerRS variants with altered substrate specificities. nih.gov By linking the survival or a detectable phenotype of a cell to the ability of a mutated SerRS to charge a specific tRNA, researchers can select for enzymes with desired properties. For instance, SerRS variants with improved ability to synthesize Ser-tRNASec have been evolved and their activity quantified using a chloramphenicol (B1208) acetyltransferase activity-based selection. nih.gov

Key Components of a Typical SerRS Reporter System

| Component | Description | Role in the Assay |

| Reporter Gene | A gene encoding a readily detectable protein, such as Firefly Luciferase or β-galactosidase. researchgate.netnih.gov | The expression level of this gene serves as a proxy for SerRS activity. |

| Suppressor tRNA | A tRNA molecule engineered to recognize a stop codon (e.g., amber UAG) and insert an amino acid instead. oup.comnih.gov | Its charging with serine by SerRS is essential for the translation of the reporter gene. |

| Expression Vector | A plasmid containing the reporter gene with an in-frame stop codon and the gene for the suppressor tRNA. researchgate.netoup.com | Delivers the necessary genetic components into the host cell for the assay. |

| Seryl-tRNA Synthetase (SerRS) | The enzyme under investigation, which catalyzes the formation of this compound and its transfer to tRNA. mdpi.comnih.gov | The primary target whose activity is being measured. |

| This compound | The activated intermediate formed from serine and ATP by SerRS. mdpi.comnih.gov | Its formation is the rate-limiting step being indirectly measured by the reporter output. |

Research Findings from SerRS Reporter System Studies

| Research Focus | Reporter System Used | Key Findings | Reference(s) |

| Inhibitor Screening | Luciferase-based reporter assay in human cells. | Developed a high-throughput screening platform to identify inhibitors of pathogenic SerRS. | researchgate.net |

| Angiogenesis Regulation | Luciferase reporter assay with VEGFA promoter. | Demonstrated that phosphorylation of SerRS under hypoxia inhibits its ability to repress VEGFA expression. | plos.org |

| Enzyme Evolution | Chloramphenicol acetyltransferase (CAT) reporter system. | Evolved SerRS variants with enhanced ability to serylate tRNASec. | nih.gov |

| Translational Readthrough | Luciferase reporter assay. | Showed that SerRS promotes translational readthrough of certain mRNAs. | nih.gov |

Future Directions and Unresolved Questions in L Seryl Adenylate Research

Elucidation of Transient States and Dynamics of Intermediate Formation in Vivo

(L-Seryl)adenylate is a high-energy, transient intermediate formed during the first step of the aminoacylation reaction catalyzed by seryl-tRNA synthetase (SerRS). frontiersin.orgraco.catnih.gov In this reaction, SerRS condenses serine and ATP to form the enzyme-bound this compound, releasing pyrophosphate. raco.catnih.gov This intermediate is intrinsically unstable, and its fleeting existence presents a significant challenge for researchers.

Current understanding of its formation and turnover is largely derived from in vitro pre-steady-state kinetic analyses, often employing rapid chemical quench techniques. researchgate.netnih.gov These studies have been crucial in determining the rates of adenylate formation and hydrolysis. For instance, kinetic analysis of related enzymes like threonyl-tRNA synthetase has revealed that the hydrolysis of non-cognate seryl-adenylate (B1675329) is significantly faster than the cognate adenylate, serving as a vital pre-transfer editing mechanism to ensure translational fidelity. researchgate.netnih.gov However, these methods are not readily applicable to living cells. A major unresolved challenge is the direct observation and quantification of this compound dynamics in vivo. The short half-life of some aminoacyl adenylates makes their study particularly difficult, even in vitro. nih.gov Future research must therefore focus on bridging the gap between controlled biochemical assays and the complex, dynamic environment of the cell to understand how the formation and partitioning of this intermediate are regulated in real-time.

Identification of Novel Regulatory Roles Beyond Protein Synthesis

Aminoacyl-tRNA synthetases (aaRSs), including SerRS, are increasingly recognized for "moonlighting" functions that are separate from their primary role in charging tRNA. researchgate.netnih.govchapman.edu SerRS, for example, plays a role in vascular development and angiogenesis, a function independent of its aminoacylation activity. researchgate.netdntb.gov.ua A key question is whether the this compound intermediate itself, or its metabolic byproducts, participate in these non-canonical signaling pathways.

One established non-canonical reaction is the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A), a pleiotropic signaling molecule, from an enzyme-bound aminoacyl-adenylate and a second molecule of ATP. nih.gov SerRS is capable of synthesizing Ap4A from this compound, suggesting a direct link between this intermediate and cellular signaling. nih.gov Furthermore, the existence of enzymes like Hint1, which can hydrolyze various aminoacyl adenylates, points to a sophisticated regulatory network designed to control the levels and activities of these molecules. nih.gov Future investigations are needed to determine if this compound or the resulting Ap4A have specific regulatory targets related to the non-canonical functions of SerRS, such as the control of VEGFA gene expression in angiogenesis. dntb.gov.uamdpi.com Uncovering these roles would reveal a new layer of metabolic regulation orchestrated by this simple but pivotal intermediate.

Exploration of this compound in Non-Canonical Serine Metabolic Pathways

Serine is a central node in cellular metabolism, serving as a building block for proteins and a precursor for a wide array of biomolecules, including glycine (B1666218), cysteine, and phospholipids. nih.gov The canonical fate of serine in protein synthesis begins with its activation to this compound by SerRS. raco.cat However, the exploration of non-canonical pathways for this intermediate is a burgeoning field of research.

A non-canonical pathway represents a metabolic fate for this compound other than its reaction with tRNA. The synthesis of the signaling molecule Ap4A is a primary example of such a pathway. nih.gov Another fascinating area of exploration comes from the discovery of atypical SerRS homologs in certain bacteria. researchgate.net These enzymes have lost their ability to aminoacylate tRNA and instead transfer the activated serine from seryl-adenylate to a carrier protein, representing a distinct evolutionary divergence and a completely different metabolic utilization of the intermediate. researchgate.net Future research should aim to identify other potential non-canonical fates of this compound. This includes investigating whether it can be used as a substrate by other enzymes or if its concentration influences other metabolic networks, thereby integrating the machinery of protein synthesis with broader cellular processes.

Development of Advanced Spectroscopic or Imaging Techniques for In Situ Observation

A significant barrier to understanding the true cellular role of this compound is the lack of tools for its direct observation in living systems. As highlighted previously, its transient nature makes it an exceptionally difficult target for traditional analytical methods. nih.gov Current kinetic studies rely on techniques that are inherently destructive and performed in vitro. nih.govresearchgate.net

Progress in this area requires the development of novel, non-invasive techniques for in situ monitoring. Future research should focus on creating advanced spectroscopic or imaging tools capable of detecting this compound within a cellular context. Potential avenues include:

Genetically Encoded Biosensors: Designing protein-based sensors, possibly using Förster resonance energy transfer (FRET), that change their fluorescent properties upon binding to this compound.

Specialized Chemical Probes: Synthesizing fluorescently labeled serine or ATP analogs that can be incorporated into the adenylate, allowing for its visualization via advanced microscopy.

Advanced NMR Spectroscopy: Adapting NMR techniques for in-cell applications to detect the unique spectral signature of the adenylate intermediate.

The successful development of such technologies would be transformative, enabling researchers to visualize the spatio-temporal dynamics of this compound, map its concentration gradients within the cell, and observe how these dynamics change in response to various stimuli or in disease states.

Mechanistic Insights for Therapeutic Strategy Development Targeting Aminoacyl Adenylate-Dependent Processes

The essentiality of the aminoacylation reaction makes aaRSs attractive targets for therapeutic development. embopress.orgresearchgate.net The formation of the aminoacyl-adenylate intermediate is a critical, universal step in this process, making it a prime target for inhibition. tandfonline.commdpi.com Many existing or developmental antibiotics function as mimics of the aminoacyl-adenylate intermediate, effectively blocking the active site of a bacterial aaRS. embopress.orgmdpi.com For example, the antibiotic mupirocin (B1676865) targets the isoleucyl-tRNA synthetase by mimicking the Ile-AMP intermediate. embopress.org

This strategy holds significant promise for targeting SerRS. Key opportunities for future research include:

Antimicrobial Development: Designing selective inhibitors of pathogen SerRS that mimic this compound. By exploiting structural differences between microbial and human enzymes, it is possible to create species-specific drugs. researchgate.netplos.org

Therapeutics for Human Diseases: Targeting human SerRS has potential for treating diseases like cancer, given its non-canonical role in angiogenesis. dntb.gov.ua Carefully dosed inhibitors of this compound formation could modulate this specific function without causing a complete shutdown of protein synthesis. embopress.org

Novel Inhibition Mechanisms: Exploring new strategies like "reaction hijacking," where specifically designed nucleoside sulfamates trap the enzyme in a dead-end complex, could lead to a new class of potent and selective SerRS inhibitors. researchgate.net

Gaining deeper mechanistic insights into how SerRS recognizes substrates and forms the this compound intermediate is crucial for the rational design of these next-generation therapeutics.

Interactive Table: Therapeutic Strategies Targeting Aminoacyl Adenylate-Dependent Processes

| Strategy | Mechanism of Action | Target Enzyme Class | Potential Application |

| Competitive Inhibition | Inhibitor acts as a stable analog of the aminoacyl-adenylate intermediate, blocking the enzyme's active site. embopress.orgmdpi.com | Pathogen-specific or human aaRS | Antibacterials, antifungals, antiparasitics, oncology. embopress.orgresearchgate.netplos.org |

| Reaction Hijacking | Specially designed molecules (e.g., nucleoside sulfamates) react with the amino acid in the active site to form a dead-end adduct, irreversibly inactivating the enzyme. researchgate.net | Pathogen-specific aaRS | Next-generation antimalarials and other antimicrobials. researchgate.net |

| Allosteric Modulation | Inhibitor binds to a site other than the active site, inducing a conformational change that prevents the formation or stabilization of the adenylate intermediate. | Human aaRS | Therapies for diseases linked to non-canonical aaRS functions (e.g., cancer, autoimmune disorders). dntb.gov.uaembopress.org |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting (L-Seryl)adenylate in enzymatic reactions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS) to quantify this compound in reaction mixtures. Optimize mobile phase composition (e.g., ammonium acetate buffer) to resolve adenylate derivatives. Validate methods using synthetic standards and spike-recovery experiments to ensure accuracy .

Q. How does this compound participate in nucleotide metabolism, and what experimental approaches confirm its role?

- Methodological Answer : this compound is a transient intermediate in aminoacyl-tRNA synthesis. To study its metabolic role:

- Use radiolabeled -serine or -ATP in in vitro assays to track adenylate formation via autoradiography.

- Employ kinetic assays with purified seryl-tRNA synthetase (SerRS) to measure substrate specificity and catalytic efficiency (e.g., ) .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound in vitro, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Hydrolysis instability due to the labile acyl-adenylate bond.

- Solution : Conduct reactions at low temperatures (4°C) and use non-aqueous solvents (e.g., DMSO) to minimize hydrolysis.

- Challenge 2 : Purification of the adenylate from unreacted ATP and serine.

- Solution : Apply ion-exchange chromatography (e.g., DEAE-Sephadex) with gradient elution for separation .

Q. How can structural analysis of this compound-protein complexes inform enzyme mechanism studies?

- Methodological Answer :

- Use X-ray crystallography (CCP4 suite) to resolve the SerRS-(L-Seryl)adenylate complex.

- Employ molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis (e.g., alanine scanning of active-site residues) .

Q. How should researchers resolve contradictions in functional data, such as conflicting reports on this compound’s role in platelet aggregation?

- Methodological Answer :

- Perform dose-response assays to test adenylate kinase (AK) activity under physiological ATP/ADP ratios.

- Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. LC-MS) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Use fume hoods for synthesis steps involving volatile reagents.

- Store aliquots at -80°C under inert gas (argon) to prevent degradation .

Q. What strategies optimize literature reviews for this compound-related studies?

- Methodological Answer :

- Use Boolean operators in Google Scholar: "this compound" AND ("seryl-tRNA synthetase" OR "adenylate kinase").

- Filter results by publication date (post-2010) and citation count (>50) to prioritize high-impact studies .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 使用Google Scholar进行搜索02:39

使用Google Scholar进行搜索02:39

Q. How can experimental design principles improve reproducibility in studies of this compound’s biochemical interactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.